molecular formula C14H15ClN4O2S B2576565 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide CAS No. 1251600-00-6

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide

Cat. No.: B2576565
CAS No.: 1251600-00-6
M. Wt: 338.81
InChI Key: VRCBRDGNHFMVOI-UHFFFAOYSA-N
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Description

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide is a synthetic compound that belongs to the class of isothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide typically involves the reaction of 4-chlorobenzylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chlorobenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biology: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science:

Comparison with Similar Compounds

4-amino-N5-(4-chlorobenzyl)-N3-ethylisothiazole-3,5-dicarboxamide can be compared with other similar compounds, such as:

    4-amino-N5-(4-chlorobenzyl)-N3-methylisothiazole-3,5-dicarboxamide: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and properties.

    4-amino-N5-(4-chlorobenzyl)-N3-propylisothiazole-3,5-dicarboxamide: This compound has a propyl group, which may result in different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

4-amino-5-N-[(4-chlorophenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-2-17-13(20)11-10(16)12(22-19-11)14(21)18-7-8-3-5-9(15)6-4-8/h3-6H,2,7,16H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCBRDGNHFMVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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